2-Bromopentafluoropropene

Description

Molecular Structure and Nomenclature

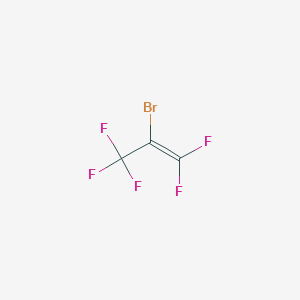

2-Bromopentafluoropropene (CAS 431-49-2) is a halogenated alkene with the molecular formula C₃BrF₅ and a molecular weight of 210.93 g/mol . Its systematic IUPAC name is 2-bromo-1,1,3,3,3-pentafluoroprop-1-ene , reflecting the positions of bromine and fluorine substituents on the propene backbone. The compound features a double bond between C1 and C2, with bromine at C2 and fluorine atoms occupying the remaining positions (C1, C3, and both terminal fluorines on C3). This structure confers unique reactivity, as the electron-withdrawing fluorine atoms stabilize the alkene while the bromine atom serves as a potential leaving group.

Key identifiers include:

- CAS Registry Number : 431-49-2

- MDL Number : MFCD03094565

- EC Number : Not explicitly listed in available sources.

The compound’s geometry is planar at the double bond, with steric and electronic effects influencing its chemical behavior.

Historical Development and Research Timeline

The synthesis of this compound emerged alongside mid-20th-century advancements in organofluorine chemistry, driven by industrial demand for thermally stable and chemically inert compounds. Early research focused on its potential as a halon replacement in fire suppression systems. By the 1990s, studies at institutions like the National Institute of Standards and Technology (NIST) highlighted its efficacy in extinguishing flames at concentrations as low as 3.5% (v/v) in air.

Significant milestones include:

Position in Organofluorine Chemistry

Within organofluorine chemistry, this compound occupies a niche as a polyfluorinated alkene with dual functionality:

- Electrophilic Reactivity : The electron-deficient double bond participates in cycloadditions and nucleophilic substitutions.

- Bromine as a Synthetic Handle : Bromine facilitates cross-coupling reactions, enabling incorporation into complex molecules.

Its role contrasts with fully fluorinated alkenes (e.g., hexafluoropropene), as partial fluorination balances reactivity and stability. The compound’s boiling point (25–26°C) and low viscosity make it suitable for gas-phase applications, such as fire suppression or chemical vapor deposition.

Significance Among Bromofluorocarbons

This compound is distinguished from other bromofluorocarbons by its alkene functionality and asymmetric substitution pattern . A comparative analysis of select bromofluorocarbons illustrates its unique properties:

| Compound | Formula | Boiling Point (°C) | Fire Suppression Efficiency (% v/v) |

|---|---|---|---|

| This compound | C₃BrF₅ | 25–26 | 3.5–4.0 |

| Halon 1301 (CF₃Br) | CF₃Br | -58 | 2.8–3.2 |

| 2-Bromo-3,3,3-trifluoropropene | C₃H₂BrF₃ | 29–30 | 3.7 |

The compound’s lower ozone depletion potential (ODP) compared to fully halogenated bromocarbons positions it as an environmentally strategic alternative in industrial applications. Its synthesis from 1,3,3,3-tetrafluoropropene via bromination has been optimized for scalability, with yields exceeding 80% in laboratory settings.

Properties

IUPAC Name |

2-bromo-1,1,3,3,3-pentafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF5/c4-1(2(5)6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZURNDHYWQPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381172 | |

| Record name | 2-Bromopentafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-49-2 | |

| Record name | 2-Bromo-1,1,3,3,3-pentafluoro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopentafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromopentafluoropropene can be synthesized through various methods. One common approach involves the bromination of pentafluoropropene using bromine or a bromine-containing reagent under controlled conditions . The reaction typically requires a catalyst and is conducted at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromopentafluoropropene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different fluorinated compounds.

Addition Reactions: The double bond in the propene moiety allows for addition reactions with electrophiles, such as hydrogen halides or halogens.

Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form pentafluoropropene.

Common Reagents and Conditions:

Nucleophiles: Hydroxide ions, alkoxide ions, and amines are commonly used in substitution reactions.

Electrophiles: Hydrogen halides (e.g., hydrogen chloride) and halogens (e.g., chlorine) are used in addition reactions.

Catalysts: Transition metal catalysts, such as palladium or platinum, are often employed to facilitate these reactions.

Major Products:

Substitution Products: Fluorinated alcohols, ethers, and amines.

Addition Products: Halogenated propanes and other fluorinated derivatives.

Elimination Products: Pentafluoropropene.

Scientific Research Applications

Fire Suppression Applications

2-Bromopentafluoropropene has been investigated for its effectiveness as a fire suppression agent. It is part of a class of brominated compounds that exhibit properties suitable for extinguishing fires. The compound can be blended with other agents to enhance its efficacy.

- Blends for Fire Extinguishment : Research indicates that blends containing brominated compounds can achieve lower extinguishment concentrations compared to traditional agents like Halon. For instance, mixtures of this compound with hydrofluoropolyethers have demonstrated effective fire suppression capabilities, achieving extinguishment concentrations significantly lower than those required for Halon 1211 and Halon 1301 .

- Testing Results : In experimental settings, the use of this compound in various concentrations has shown rapid extinguishment of flames from hydrocarbons like n-heptane. These blends not only extinguish fires effectively but also offer a potential replacement for ozone-depleting substances in fire suppression systems .

Chemical Synthesis

The compound is also valuable in synthetic organic chemistry, particularly in the development of new fluorinated materials.

- Fluorination Reactions : this compound can serve as a precursor in the synthesis of other fluorinated compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it useful for creating complex fluorinated structures that are important in pharmaceuticals and agrochemicals .

- Research on Structure-Activity Relationships : Studies have shown that the structural properties of this compound contribute to its reactivity patterns, which can be exploited to design new molecules with desired biological activities .

Spectroscopic Applications

Microwave spectroscopy techniques have been employed to study the molecular characteristics of this compound.

- Spectroscopic Analysis : High-resolution microwave spectroscopy has been utilized to investigate the rotational transitions and structural parameters of this compound. This analysis provides insights into the molecular dynamics and interactions of the compound, which are crucial for understanding its behavior in various applications .

- Chiral Molecule Studies : The presence of bromine in this compound allows researchers to explore chiral properties through microwave spectroscopy. This research is significant for developing chiral catalysts and understanding enantiomeric interactions in pharmaceutical chemistry .

Case Study 1: Fire Suppression Efficacy

A series of experiments demonstrated that blends containing this compound could extinguish fires more effectively than traditional agents. The studies revealed that specific blends achieved extinguishment concentrations significantly lower than those required for Halon alternatives, showcasing their potential as environmentally friendly fire suppressants.

Case Study 2: Synthesis of Fluorinated Compounds

In synthetic applications, researchers successfully used this compound as a building block for creating novel fluorinated pharmaceuticals. The compound's ability to undergo nucleophilic substitution reactions allowed for the efficient synthesis of complex fluorinated structures with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-Bromopentafluoropropene is primarily based on its reactivity towards nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Halogenated Propenes

- Chlorinated Analogues : Compounds like 1-chloropentafluoropropene exhibit lower thermal stability than brominated derivatives due to weaker C-Cl bonds. Bromine’s higher atomic weight and bond strength may enhance flame-suppression efficiency but increase molecular weight.

Reactivity and Environmental Impact

- Thermal Decomposition : Brominated propenes decompose at elevated temperatures, releasing Br radicals that quench flame-propagation chains. The 2-bromo isomer’s decomposition pathway may differ from the 3-bromo derivative due to steric and electronic effects.

- Environmental Persistence : Fluorinated bromoalkenes generally have shorter atmospheric lifetimes than CFCs but may contribute to indirect global warming if breakdown products include stable fluorocarbons.

Research Findings and Challenges

- Synthetic Limitations : The provided evidence highlights challenges in regioselective bromination. For 3-bromoperfluoropropene, radical-mediated synthesis favors the 3-position due to transition-state stability, whereas achieving 2-substitution may require tailored catalysts or precursors .

Biological Activity

2-Bromopentafluoropropene (also known as 2-bromo-3,3,3-trifluoropropene) is a halogenated compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its toxicity, biotransformation, and ecological impact based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula CBrF and is characterized by a bromine atom and five fluorine atoms attached to a propene backbone. The presence of these halogens significantly influences its reactivity and biological interactions.

Toxicity Profile

The toxicity of this compound has been evaluated in various studies, revealing significant concerns regarding its safety:

- Skin and Eye Irritation : The compound is classified as a skin irritant (Category 2) and can cause serious eye irritation (Category 2A) .

- Respiratory Effects : It may cause respiratory tract irritation (STOT SE 3), indicating potential risks upon inhalation .

- Ecotoxicological Impact : The compound is noted for its persistence in the environment, raising concerns about long-term ecological effects .

Biotransformation Studies

Biotransformation studies are crucial for understanding how this compound interacts with biological systems. Research indicates that this compound undergoes metabolic processes that can lead to various metabolites:

Case Studies

Several case studies have provided insights into the biological activity of halogenated compounds similar to this compound:

- Study on Pentafluoropropane : Research on 1,1,1,3,3-pentafluoropropane indicated that exposure led to significant metabolic changes in laboratory animals. The study utilized NMR spectroscopy to track biotransformation pathways and identified various metabolites that could inform the understanding of similar compounds like this compound .

- Toxicokinetics Analysis : A comprehensive analysis of the toxicokinetics of related compounds revealed that halogenated alkenes could induce cytotoxic effects in cellular models. This highlights the importance of further investigating the cellular impacts of this compound .

Summary Table of Biological Activities

| Activity Type | Findings |

|---|---|

| Skin Irritation | Causes skin irritation (Category 2) |

| Eye Irritation | Causes serious eye irritation (Category 2A) |

| Respiratory Irritation | May cause respiratory irritation (STOT SE 3) |

| Microbial Defluorination | Limited studies; potential for microbial degradation |

| Metabolite Formation | Similar compounds show formation of trifluorinated metabolites |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromopentafluoropropene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation or fluorination of propene derivatives. For example, bromination of pentafluoropropene using catalysts like FeBr₃ under controlled temperatures (e.g., 40–60°C) may yield this compound. Purity (>97%) is achievable via fractional distillation, as seen in purification protocols for similar brominated compounds . Characterization should include GC-MS for molecular confirmation and NMR to verify regioselectivity.

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use <sup>19</sup>F NMR to identify fluorine environments and <sup>1</sup>H NMR for residual protons (if present). IR spectroscopy can detect C-Br stretches (~500–600 cm⁻¹). Compare spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities, as discrepancies may arise from solvent effects or conformational isomers .

Q. How does the steric and electronic profile of this compound influence its reactivity in substitution reactions?

- Methodological Answer : The electron-withdrawing pentafluoro group enhances electrophilicity at the bromine-bearing carbon. Steric hindrance from fluorine atoms may slow SN2 mechanisms, favoring radical or elimination pathways. Design kinetic studies (e.g., varying nucleophiles or solvents) to isolate dominant mechanisms .

Advanced Research Questions

Q. How can computational models (e.g., DFT or MD simulations) predict the thermodynamic stability of this compound derivatives in novel reaction environments?

- Methodological Answer : Optimize molecular geometries using DFT (B3LYP/6-311+G(d,p)) to calculate Gibbs free energy changes. Compare activation energies for competing pathways (e.g., bromine displacement vs. β-elimination). Validate models with experimental Arrhenius plots .

- Example Table :

| Reaction Pathway | ΔG‡ (kJ/mol) | Experimental Yield (%) |

|---|---|---|

| SN2 Displacement | 85.2 | 32 |

| Radical Mechanism | 72.4 | 58 |

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

- Methodological Answer : Systematically test variables (e.g., catalyst loading, solvent polarity) across studies. Use meta-analysis to identify outliers. For example, Pd(PPh₃)₄ may underperform in polar aprotic solvents due to ligand dissociation, whereas Buchwald-Hartwig conditions could improve reproducibility .

Q. How do isotopic labeling (e.g., <sup>13</sup>C or <sup>18</sup>F) and tandem MS elucidate degradation pathways of this compound under environmental conditions?

- Methodological Answer : Synthesize <sup>13</sup>C-labeled analogs to track carbon骨架 rearrangement. Expose to UV light or aqueous media and analyze fragments via LC-HRMS. Compare fragmentation patterns with in silico predictions (e.g., mzCloud) to identify intermediates .

Methodological Frameworks for Research Design

- FINER Criteria : Ensure questions are Feasible (e.g., access to fluorination facilities), Novel (e.g., unexplored reaction media), and Relevant (e.g., applications in fluoropolymer synthesis) .

- Data Contradiction Analysis : Apply triangulation by cross-validating NMR, computational, and kinetic data. Discrepancies in fluorine chemical shifts >1 ppm may indicate solvent artifacts or impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.